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molecular formula C10H13IO B1279285 2-Tert-butyl-4-iodophenol CAS No. 60803-25-0

2-Tert-butyl-4-iodophenol

Cat. No. B1279285
M. Wt: 276.11 g/mol
InChI Key: RIKUIHNAPBRUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09095590B2

Procedure details

To a 250 mL round-bottom flask was added 2-tert-butylphenol (3.76 g, 25 mmol) in MeOH (50.0 ml) to give a colorless solution. Sodium hydroxide (1.200 g, 30.0 mmol) was added and the mix was stirred until the hydroxide was completely dissolved. The solution was cooled to 0° C. and treated with sodium iodide (1.75 g, 11.6 mmol) followed by drop-wise addition of 10% sodium hypochlorite solution (7.2 ml, 11.6 mmol). The addition of sodium iodide followed by sodium hypochlorite was repeated twice and the mixture was stirred at 0° C. for 30 min. The mixture was treated with 10% w/w solution of sodium thiosulfate, stirred for 30 min and treated with concentrated HCl dropwise to a constant pH of 1. The mixture was extracted 3× with EtOAc. The extracts were combined, washed with brine, dried (MgS04), filtered and concentrated. The crude oil was flash chromatographed on an Isco 80 g silica cartridge eluting with hexane to >4:1 hexane/EtOAc to give a yellow oil (5.2 g, 75%).
Quantity
3.76 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.75 g
Type
reactant
Reaction Step Four
Quantity
7.2 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:11])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].[OH-].[I-:15].[Na+].Cl[O-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+].Cl>CO>[C:1]([C:5]1[CH:10]=[C:9]([I:15])[CH:8]=[CH:7][C:6]=1[OH:11])([CH3:4])([CH3:2])[CH3:3] |f:1.2,4.5,6.7,8.9.10|

Inputs

Step One
Name
Quantity
3.76 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-]
Step Four
Name
Quantity
1.75 g
Type
reactant
Smiles
[I-].[Na+]
Step Five
Name
Quantity
7.2 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Step Eight
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colorless solution
DISSOLUTION
Type
DISSOLUTION
Details
was completely dissolved
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 3× with EtOAc
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried (MgS04)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on an Isco 80 g silica cartridge
WASH
Type
WASH
Details
eluting with hexane to >4:1 hexane/EtOAc

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)I)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 162.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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